
1-iodo-2,3,4,5-tetramethylbenzene;N-(2-methyl-3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-iodo-2,3,4,5-tetramethylbenzene;N-(2-methyl-3-nitrophenyl)acetamide is a compound that combines two distinct chemical entities: 1-iodo-2,3,4,5-tetramethylbenzene and N-(2-methyl-3-nitrophenyl)acetamide The former is an aryl halide, while the latter is an aromatic amide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-iodo-2,3,4,5-tetramethylbenzene can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under reflux conditions to ensure complete iodination .
N-(2-methyl-3-nitrophenyl)acetamide can be prepared by acetylation of 2-methyl-3-nitroaniline using acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature to avoid decomposition of the reactants .
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
1-iodo-2,3,4,5-tetramethylbenzene primarily undergoes substitution reactions due to the presence of the iodine atom. Common reactions include:
Nucleophilic Substitution: Reaction with nucleophiles such as amines or thiols to form substituted benzene derivatives.
Coupling Reactions: Palladium-catalyzed coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
N-(2-methyl-3-nitrophenyl)acetamide can undergo:
Reduction: Reduction of the nitro group to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Hydrolysis: Hydrolysis of the amide bond under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide in acetone for halogen exchange reactions.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products
Substitution Reactions: Substituted benzene derivatives.
Coupling Reactions: Biaryl compounds.
Reduction: Amines.
Hydrolysis: Carboxylic acids and amines.
Aplicaciones Científicas De Investigación
1-iodo-2,3,4,5-tetramethylbenzene is used in organic synthesis as a building block for more complex molecules. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals due to its reactivity in coupling reactions .
N-(2-methyl-3-nitrophenyl)acetamide has applications in medicinal chemistry as an intermediate in the synthesis of various drugs. It is also used in the development of dyes and pigments due to its aromatic structure and functional groups .
Mecanismo De Acción
The mechanism of action for these compounds depends on their specific applications. For instance, in coupling reactions, 1-iodo-2,3,4,5-tetramethylbenzene acts as a substrate that undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product .
N-(2-methyl-3-nitrophenyl)acetamide, when used in medicinal chemistry, may interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, depending on the nature of the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-tetramethyl-1-iodobenzene: Similar structure but different substitution pattern.
N-(2-methyl-4-nitrophenyl)acetamide: Similar functional groups but different substitution on the aromatic ring.
Uniqueness
1-iodo-2,3,4,5-tetramethylbenzene is unique due to its specific substitution pattern, which affects its reactivity and the types of reactions it can undergo. N-(2-methyl-3-nitrophenyl)acetamide is unique due to the position of the nitro and acetamide groups, which influence its chemical behavior and applications.
Propiedades
Fórmula molecular |
C19H23IN2O3 |
|---|---|
Peso molecular |
454.3 g/mol |
Nombre IUPAC |
1-iodo-2,3,4,5-tetramethylbenzene;N-(2-methyl-3-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H13I.C9H10N2O3/c1-6-5-10(11)9(4)8(3)7(6)2;1-6-8(10-7(2)12)4-3-5-9(6)11(13)14/h5H,1-4H3;3-5H,1-2H3,(H,10,12) |
Clave InChI |
BWYDEUPUKJMRPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)C)C)I.CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


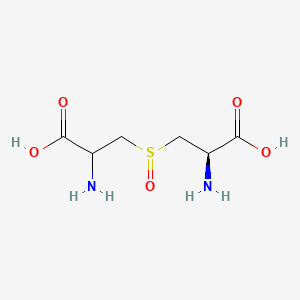


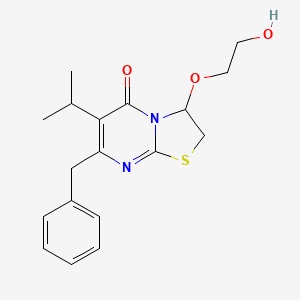
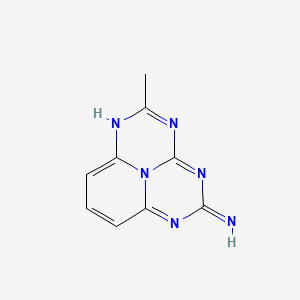
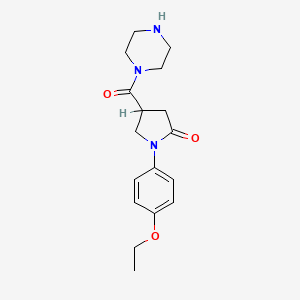

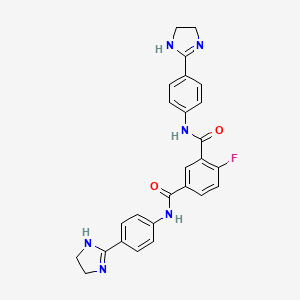
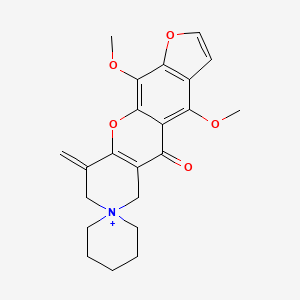

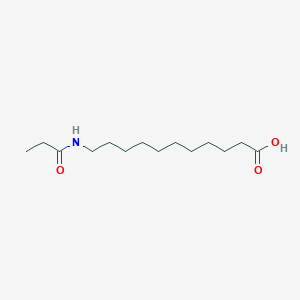
![Chloro-[4-[chloro(diphenyl)silyl]phenyl]-diphenylsilane](/img/structure/B15196623.png)
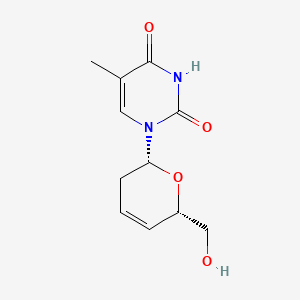
![14-thia-11,16-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1(10),3,5,7,12,15-hexaene-2,9-dione](/img/structure/B15196633.png)
